H-Bond Donor/Acceptor: 4-Imino vs. 4-Chloro/Amino
The 4-imino group provides dual hydrogen-bond donor and acceptor capacity, in contrast to the 4-amino analog (donor only) and the 4-chloro analog (acceptor only) [1]. This property directly impacts binding interactions with kinase hinge regions that require simultaneous donor/acceptor interactions. The target compound exhibits 2 H-bond donors (imine NH, pyrrole NH) and 6 H-bond acceptors, compared to 2 donors/5 acceptors for the 4-chloro tert-butyl ester analog (CAS 1351094-00-2) and 3 donors/5 acceptors for the 4-amino variant, as computed from their molecular formulas .
| Evidence Dimension | Hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | 2 H-bond donors, 6 H-bond acceptors (C11H14N4O2) |
| Comparator Or Baseline | 4-Chloro analog (CAS 1351094-00-2): 2 donors, 5 acceptors (C11H12ClN3O2). 4-Amino analog: 3 donors, 5 acceptors. |
| Quantified Difference | +1 acceptor vs. 4-chloro; −1 donor +1 acceptor vs. 4-amino |
| Conditions | Structural analysis from molecular formulas; SMILES: CC(C)(C)OC(=O)C1=CC2=C(N1)NC=NC2=N |
Why This Matters
The ability of the 4-imino group to act as both a hydrogen-bond donor and acceptor is critical for binding to kinase hinge regions that require bidirectional hydrogen-bonding interactions, a motif that is not satisfied by 4-amino or 4-chloro scaffolds.
- [1] MDPI. Annellation of Triazole and Tetrazole Systems onto Pyrrolo[2,3-d]pyrimidines: Synthesis of Tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and Triazolo[1,5-c]pyrrolo-[3,2-e]pyrimidines as Potential Antibacterial Agents. Molecules 2002, 7, 398-410. Available at: https://www.mdpi.com/1420-3049/7/5/398 (accessed 2026-04-29). View Source
